2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol It is characterized by the presence of a hydroxy group, a nitro group, and an acetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetamide derivative as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of 2-amino-N-(2-methyl-4-nitrophenyl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The acetamide moiety may also interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(2-methyl-3-nitrophenyl)acetamide
- 2-Hydroxy-N-(2-methyl-5-nitrophenyl)acetamide
- 2-Hydroxy-N-(2-methyl-6-nitrophenyl)acetamide
Uniqueness
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring. This arrangement can influence its reactivity and interactions with biological targets, making it distinct from its isomers. The presence of the acetamide moiety further enhances its potential for forming hydrogen bonds and interacting with enzymes, contributing to its unique properties .
Properties
IUPAC Name |
2-hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6-4-7(11(14)15)2-3-8(6)10-9(13)5-12/h2-4,12H,5H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQCTILQBYARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254027 | |
Record name | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926271-43-4 | |
Record name | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926271-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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